![molecular formula C28H27N7O5S3 B2493371 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 393875-45-1](/img/structure/B2493371.png)

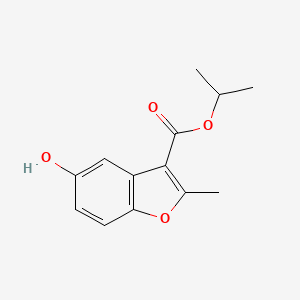

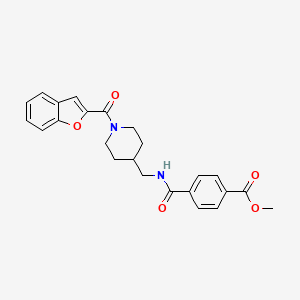

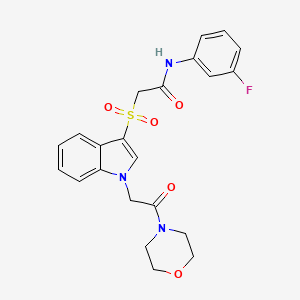

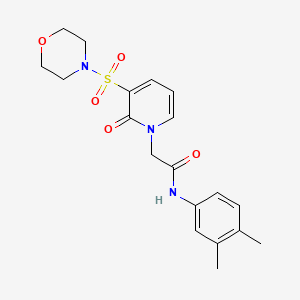

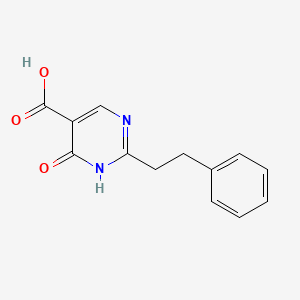

N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-dimethylsulfamoyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of molecules that incorporate multiple heterocyclic structures such as benzodiazole, triazole, and benzamide functionalities. These structures are often explored for their diverse chemical and biological activities. The synthesis and study of such compounds are crucial in medicinal chemistry, materials science, and chemical synthesis.

Synthesis Analysis

The synthesis of related heterocyclic compounds typically involves multi-step chemical reactions, starting from simple precursors to achieve complex molecules. For example, Yadav et al. (2020) developed a simple, efficient, and eco-friendly protocol for synthesizing novel derivatives using a one-pot C–C and C–N bond-forming strategy from the reaction of 4-hydroxy-1-methylquinolin-2(1H)-one, 2-aminobenzothiazole, and aromatic aldehydes in water, highlighting the importance of sustainable practices in chemical synthesis (Yadav, S. S. Vagh, & Y. Jeong, 2020).

Molecular Structure Analysis

The crystal structure of compounds similar to the one mentioned can be determined using X-ray crystallography, which provides detailed information about the molecular geometry, bonding, and stereochemistry. Sharma et al. (2016) synthesized a compound whose structure was established by spectral analysis and X-ray diffraction studies, revealing crucial insights into the arrangement of atoms and the spatial orientation of the molecule (Sharma et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antimicrobial and Anticancer Evaluation

A study by Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives related to the chemical compound . These derivatives demonstrated significant in vitro antimicrobial and anticancer potentials. The study highlighted the importance of topological and electronic parameters in describing the antimicrobial activity of these compounds (Deep et al., 2016).

Biological Study of Triazole Derivatives

Patel et al. (2015) conducted a study on novel heterocyclic compounds including N-(benzo[d]thiazol-2-yl)-2-(3-(furan-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzamide derivatives. These compounds were characterized and tested for their antibacterial and antifungal activities, demonstrating significant biological potential (Patel, Patel, & Shah, 2015).

Nematocidal Activity of Oxadiazole Derivatives

Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups. These compounds showed promising nematocidal activities against Bursaphelenchus xylophilus, a species of nematode, indicating potential applications in pest control (Liu, Wang, Zhou, & Gan, 2022).

Corrosion Inhibition Properties

Hu et al. (2016) researched two benzothiazole derivatives for their corrosion inhibiting effect against steel in an acidic solution. These studies are crucial for understanding the applications of such compounds in protecting metals from corrosion (Hu, Yan-bin, Ma, Zhu, Jun, Li, & Cao, 2016).

Synthesis and Activity of Nonsteroidal Anti-Inflammatory Drugs

A study by Lynch et al. (2006) explored the synthesis and activity of nonsteroidal anti-inflammatory drugs based on thiazole and thiazoline, related to the compound in focus. These compounds showed anti-inflammatory activity and were characterized using various spectroscopic methods (Lynch, Hayer, Beddows, Howdle, & Thake, 2006).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-4-(dimethylsulfamoyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H27N7O5S3/c1-34(2)43(38,39)19-14-12-18(13-15-19)26(37)29-16-24-32-33-28(35(24)21-9-5-6-10-22(21)40-3)41-17-25(36)31-27-30-20-8-4-7-11-23(20)42-27/h4-15H,16-17H2,1-3H3,(H,29,37)(H,30,31,36) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMRRUFZGNOQAQE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NCC2=NN=C(N2C3=CC=CC=C3OC)SCC(=O)NC4=NC5=CC=CC=C5S4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H27N7O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

637.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,3,7-Trimethyl-5-[(4-methylphenyl)methylsulfanyl]pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2493288.png)

![5-bromo-2-chloro-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2493292.png)

![5-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methylpentanoic acid](/img/structure/B2493294.png)

methanone](/img/structure/B2493296.png)

![{[(2-Chlorophenyl)methyl]carbamoyl}methyl 5-methylthiophene-2-carboxylate](/img/structure/B2493304.png)

![Methyl 2-[2-(2-phenoxyacetyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2493306.png)

![8-(3,5-Difluorophenyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B2493307.png)

![N-(2-bromophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2493309.png)